Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit potent pharmacological activity.
Wirkmechanismus
Target of Action
The primary targets of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone interacts with its targets by recruiting Cereblon , a substrate receptor for the CRL4 E3 ubiquitin ligase . This interaction leads to the degradation of CDK4 and CDK6 .
Biochemical Pathways
The degradation of CDK4 and CDK6 disrupts the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells that rely on these proteins for uncontrolled proliferation .
Pharmacokinetics
The compound’s potency against its targets, as well as its efficacy in cellular models, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone’s action is the dose-dependent degradation of CDK4 and CDK6 . This degradation is selective, as demonstrated by proteomics analysis in Molt4 cells . The compound’s action can lead to cell cycle arrest and potentially induce apoptosis in certain cell types .
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression. However, one of the limitations is its lack of selectivity, as it has been found to have activity against multiple targets.
Zukünftige Richtungen
There are several future directions for the study of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is the development of more selective compounds that target specific receptors. Another direction is the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, the study of its mechanism of action and its effects on neurotransmitter systems could provide valuable insights into the regulation of mood and behavior.
Synthesemethoden
The synthesis of Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of 5-(dimethylamino)-3-(4-(4-fluorobenzoyl)piperazin-1-yl)pyridazine with cyclopentylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds via a cross-coupling reaction mechanism and results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been found to exhibit potent pharmacological activity and has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT1A receptor, which is a target for the treatment of anxiety and depression. Additionally, it has been found to have activity against the dopamine transporter, which makes it a potential candidate for the treatment of addiction.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-19(2)14-11-15(18-17-12-14)20-7-9-21(10-8-20)16(22)13-5-3-4-6-13/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBTUKUPVMYLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.